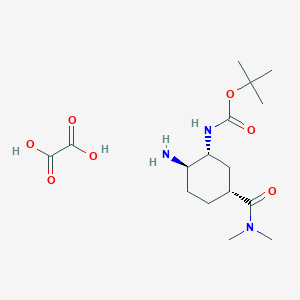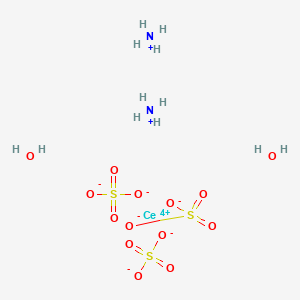
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyrazole ring fused with a pyridazine ring, which imparts distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrazole carboxamides under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced using appropriate reagents
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Wirkmechanismus
The mechanism by which 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular targets, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- stands out due to its unique combination of a pyrazole and pyridazine ring. Similar compounds include:
5-Amino-1H-pyrazole-4-carboxamide: Lacks the pyridazine ring, resulting in different chemical properties and applications.
1H-Pyrazole-1-carboxamidine: Contains a different functional group, leading to variations in reactivity and biological activity
This uniqueness makes 1H-Pyrazole-4-carboxamide, 5-amino-1-(6-hydrazino-3-pyridazinyl)- a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
69720-62-3 |
|---|---|
Molekularformel |
C8H10N8O |
Molekulargewicht |
234.22 g/mol |
IUPAC-Name |
5-amino-1-(6-hydrazinylpyridazin-3-yl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C8H10N8O/c9-7-4(8(10)17)3-12-16(7)6-2-1-5(13-11)14-15-6/h1-3H,9,11H2,(H2,10,17)(H,13,14) |
InChI-Schlüssel |
KZUYOYNZAPIJHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NN=C1NN)N2C(=C(C=N2)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1H-Benzo[d]imidazol-2-yl)ethyl thiazole-4-carboxylate](/img/structure/B12929163.png)




![1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine hydrochloride](/img/structure/B12929179.png)





